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Compound of Interest

Compound Name: Isoquinoline-1,3(2H,4H)-dione

Cat. No.: B182192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous synthetic compounds with a broad spectrum of biological activities. These

analogs have garnered significant attention for their potential in treating a range of diseases,

primarily due to their ability to interact with various biological targets. This technical guide

provides an in-depth overview of the key therapeutic targets of isoquinoline-1,3-dione

derivatives, supported by quantitative data, experimental methodologies, and pathway

visualizations to facilitate further research and drug development.

Anticancer Activity
Isoquinoline-1,3-dione analogs have demonstrated potent anticancer effects through diverse

mechanisms of action, including the inhibition of key enzymes involved in cell cycle regulation

and DNA repair, induction of apoptosis, and circumvention of multidrug resistance.

Inhibition of Cyclin-Dependent Kinases (CDKs)
Target Description: Cyclin-dependent kinases are crucial regulators of the cell cycle, and their

aberrant activity is a hallmark of cancer.[1] Specifically, the CDK4/cyclin D1 complex controls

the G1-S phase transition.[1]

Mechanism of Action: Certain 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione
derivatives act as potent and selective inhibitors of CDK4.[1] By inhibiting CDK4, these
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compounds prevent the phosphorylation of the retinoblastoma protein (Rb), thereby arresting

the cell cycle and inhibiting uncontrolled cell proliferation.[1] The inhibitory activity is enhanced

by the presence of a basic amine substituent on the aniline ring and an aryl or heteroaryl group

at the C-6 position of the isoquinoline-1,3-dione core.[1]

Quantitative Data:

Compound
Class

Target IC50 Cell Line Reference

4-

(phenylaminomet

hylene)isoquinoli

ne-1,3(2H,4H)-

diones

CDK4 Potent Various [1][2]
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Caption: Inhibition of the CDK4/Cyclin D1 pathway by isoquinoline-1,3-dione analogs.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Target Description: PARP is a family of enzymes crucial for DNA repair, particularly in the base

excision repair (BER) pathway.[3] PARP inhibitors have emerged as a significant class of
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anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such

as those with BRCA1/2 mutations.

Mechanism of Action: Thieno[2,3-c]isoquinolin-3-one derivatives, a class of isoquinoline

analogs, have been identified as potent inhibitors of PARP.[3] By inhibiting PARP, these

compounds prevent the repair of single-strand DNA breaks. In cancer cells with deficient

homologous recombination (HR) repair (e.g., BRCA-mutated cancers), these unrepaired single-

strand breaks are converted to double-strand breaks during replication, leading to synthetic

lethality.

Quantitative Data:

Compound
Class

Target IC50
Cell
Line/Assay

Reference

Thieno[2,3-

c]isoquinolin-3-

one derivatives

PARP ~3 µM
Post-ischaemic

neuronal death
[3]

Quinazolinone-

based

derivatives

(bioisosteres)

PARP-1 30.38 nM Enzyme assay [4]

Quinazoline-

2,4(1H,3H)-dione

derivatives

PARP-1 10⁻⁹ M level Enzyme assay [5]

Quinazoline-

2,4(1H,3H)-dione

derivatives

PARP-2 10⁻⁸ M level Enzyme assay [5]

Experimental Workflow:
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Caption: Experimental workflow for the evaluation of PARP inhibitors.

Other Anticancer Targets and Mechanisms
Isoquinoline-1,3-dione analogs exhibit a wide array of other anticancer activities:
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Topoisomerase Inhibition: Some derivatives can stabilize the topoisomerase-DNA complex,

leading to DNA strand breaks and apoptosis.[6]

TDP2 Inhibition: Inhibition of tyrosyl-DNA phosphodiesterase 2 (TDP2) can enhance the

efficacy of topoisomerase II poisons.[6]

PI3K/Akt/mTOR Pathway Modulation: These compounds can target this critical survival

pathway, inducing apoptosis.[6][7]

Induction of Apoptosis: Isoindoline-1,3-dione derivatives have been shown to induce

apoptosis and necrosis in cancer cells.[8]

Antiproliferative Activity: Various substituted isoquinolin-1(2H)-ones have shown significant

growth inhibitory effects against a panel of human cancer cell lines.[9]

Quantitative Data for Various Anticancer Activities:
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Compound Activity/Target IC50/GI50 Cell Line Reference

4-((1,3-dioxo-2,3-

dihydroisoquinoli

n-4(1H)-

ylidene)methyl)b

enzoic acid

TDP2 inhibition low micromolar - [6]

5,6,7,8-

tetrahydroisoquin

oline derivative

Cytotoxic activity 0.155 µM A549 [6]

6,7,8,9-

tetrahydrothieno[

2,3-

c]isoquinoline

derivative

Cytotoxic activity 0.170 µM MCF7 [6]

N-(3-

morpholinopropyl

)-substituted

isoquinoline

derivative

Antiproliferative

activity

mean GI₅₀ of 39

nM
Panel of 53 [6]

3-(1,3-thiazol-2-

ylamino)isoquinol

in-1(2H)-one

Tumor cell

growth inhibition

avg. lg GI₅₀ =

-5.18
NCI-60 panel [9]

2-(4-(2-

Bromoacetyl)phe

nyl)isoindoline-

1,3-dione

Cytotoxicity
CC₅₀ = 0.26

µg/mL
Raji [8]

2-(4-(2-

Bromoacetyl)phe

nyl)isoindoline-

1,3-dione

Cytotoxicity
CC₅₀ = 3.81

µg/mL
K562 [8]

Isoindole

derivative 7

Anticancer

activity

IC₅₀ = 19.41 µM A549 [10]
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(azide and silyl

ether)

Anti-inflammatory Activity
Inflammation is a key process in many diseases, and isoquinoline-1,3-dione analogs have

shown promise as anti-inflammatory agents by targeting enzymes and pathways involved in the

inflammatory cascade.

Cyclooxygenase (COX) Inhibition
Target Description: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins,

which are potent inflammatory mediators.[11] Nonsteroidal anti-inflammatory drugs (NSAIDs)

typically exert their effects by inhibiting these enzymes.

Mechanism of Action: Aminoacetylenic isoindoline-1,3-dione derivatives have been shown to

inhibit both COX-1 and COX-2.[11][12] Some analogs exhibit preferential inhibition of COX-2,

which is desirable as it may reduce the gastrointestinal side effects associated with non-

selective COX inhibitors.[11]

Quantitative Data:

Compound Target
% Inhibition (at 5
µM)

Reference

ZM4 COX-2 91% [12]

ZM2 COX-2 > COX-1 [12]

ZM3 COX-2 > COX-1 [12]

ZM5 COX-2 > COX-1 [12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to assess the anti-inflammatory activity of novel compounds.

Animal Model: Male Wistar rats are typically used.
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Compound Administration: The test compounds (e.g., ZM compounds), positive controls

(e.g., Ibuprofen, Diclofenac), and a vehicle control are administered orally at specified doses.

[12]

Induction of Inflammation: One hour after compound administration, a 1% solution of

carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[12]

Measurement of Edema: The paw volume is measured using a plethysmometer at various

time points (e.g., 1, 3, and 5 hours) after the carrageenan injection.[12]

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the

vehicle control group.

Modulation of Cytokine Production
Target Description: Cytokines are signaling proteins that play a critical role in regulating the

inflammatory response. Key pro-inflammatory cytokines include TNF-α, while anti-inflammatory

cytokines include TGF-β.

Mechanism of Action: N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones (ZM compounds)

have been shown to modulate cytokine production.[13] These compounds can suppress the

production of TNF-α from monocytes/macrophages and enhance the production of TGF-β from

CD4+CD25+ T cells.[13]

Other Potential Therapeutic Targets
The therapeutic potential of isoquinoline-1,3-dione analogs extends beyond cancer and

inflammation.

Cholinesterase Inhibition for Alzheimer's Disease
Target Description: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are

enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes is a

key strategy in the symptomatic treatment of Alzheimer's disease.

Mechanism of Action: Certain derivatives of isoindoline-1,3-dione have been identified as

inhibitors of both AChE and BuChE.[14]
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Quantitative Data:

Compound Target IC50 Reference

Derivative I (phenyl at

piperazine-4)
AChE 1.12 µM [14]

Derivative III

(diphenylmethyl

moiety)

BuChE 21.24 µM [14]

Phosphodiesterase (PDE) Inhibition
Target Description: Phosphodiesterases are enzymes that degrade cyclic adenosine

monophosphate (cAMP), a second messenger involved in many cellular processes, including

platelet aggregation.

Mechanism of Action: A pyrimido[2,1-a]isoquinolin-4-one derivative, IQ3b, was found to inhibit

platelet phosphodiesterase activity.[15] This leads to an increase in intracellular cAMP levels,

which in turn inhibits calcium mobilization and fibrinogen binding, ultimately preventing platelet

aggregation.[15]

Quantitative Data:

Compound Target IC50 Reference

IQ3b
cAMP in high affinity

phosphodiesterase
11 ± 5 µM [15]

IQ3b Calcium elevation 9 ± 4 µM [15]

Conclusion
The isoquinoline-1,3-dione scaffold represents a versatile platform for the development of novel

therapeutic agents. The diverse range of biological targets, including kinases, DNA repair

enzymes, inflammatory enzymes, and cholinesterases, underscores the broad therapeutic

potential of these compounds. The quantitative data presented herein provides a valuable

resource for comparing the potency and selectivity of different analogs. The detailed
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experimental protocols and pathway diagrams offer a framework for future research and

development efforts aimed at optimizing the pharmacological properties of this promising class

of molecules. Further investigation into the structure-activity relationships and in vivo efficacy of

these compounds is warranted to translate their therapeutic potential into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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